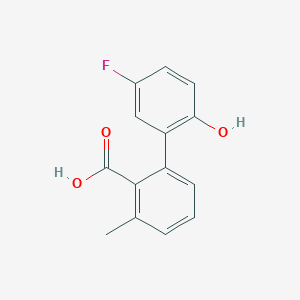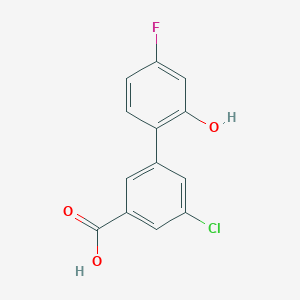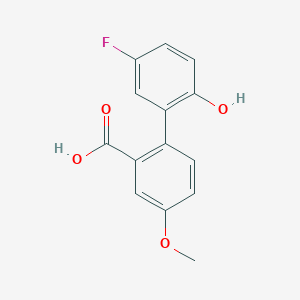
3-(5-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid, also known as 5-Fluorosalicylic acid (5-FSA), is a versatile compound that has been widely studied due to its numerous applications in scientific research. It is a small organic molecule with a molecular weight of 195.1 g/mol and a melting point of 138-139°C. It is soluble in water, dimethyl sulfoxide (DMSO), and ethanol, and is also soluble in most organic solvents. 5-FSA is a fluorinated derivative of salicylic acid, a naturally occurring phenolic compound that is known to possess anti-inflammatory, analgesic, and anti-microbial properties. 5-FSA has been widely used in scientific research due to its unique structural and functional properties.
科学研究应用
5-FSA has been widely used in scientific research due to its unique structural and functional properties. It has been used as a reagent in the synthesis of a variety of organic compounds, such as 2-fluoro-4-hydroxybenzoic acid, 5-fluorosalicylic acid esters, and 5-fluoro-2-hydroxybenzoyl chloride. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. Additionally, 5-FSA has been used in the synthesis of fluorinated polymers, such as poly(5-fluoro-2-hydroxyphenyl-5-hydroxybenzoic acid) and poly(2-fluoro-4-hydroxybenzoic acid).
作用机制
The mechanism of action of 5-FSA is not completely understood. However, it is believed that 5-FSA is able to interact with a variety of biological targets, including enzymes, receptors, and other proteins. It is thought that 5-FSA can inhibit the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, 5-FSA is thought to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
5-FSA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit prostaglandin synthesis, as well as the activity of the enzyme cyclooxygenase. Additionally, 5-FSA has been shown to possess anti-inflammatory and analgesic properties, as well as anti-microbial activity. In addition, 5-FSA has been shown to possess antioxidant activity, as well as to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
The use of 5-FSA in scientific research has a number of advantages. It is a relatively inexpensive compound that is readily available and can be easily synthesized. Additionally, it is soluble in a variety of solvents, making it easy to use in laboratory experiments. Additionally, 5-FSA is relatively stable and has a relatively low toxicity, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of 5-FSA in scientific research. Due to its relatively small molecular size, 5-FSA may not be able to penetrate certain biological barriers, such as the blood-brain barrier. Additionally, 5-FSA may not be able to interact with certain biological targets, such as certain enzymes and receptors.
未来方向
The potential applications of 5-FSA in scientific research are vast, and there are a number of possible future directions for research. One potential direction is to further explore the biochemical and physiological effects of 5-FSA, such as its anti-inflammatory and analgesic properties. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-FSA, such as its potential use as an anti-cancer or anti-microbial agent. Additionally, further research could be conducted to explore the potential of 5-FSA as a reagent in the synthesis of a variety of organic compounds. Finally, further research could be conducted to explore the potential of 5-FSA as a fluorinated polymer, such as poly(5-fluoro-2-hydroxyphenyl-5-hydroxybenzoic acid) or poly(2-fluoro-4-hydroxybenzoic acid).
合成方法
5-FSA can be synthesized in a variety of ways. The most common method of synthesis is the reaction of fluorobenzene and salicylic acid in the presence of a Friedel-Crafts catalyst. This reaction yields a mixture of 5-fluoro-2-hydroxyphenyl-5-hydroxybenzoic acid and 5-fluoro-2-hydroxyphenyl benzoic acid. The two compounds can be separated by chromatographic techniques such as column chromatography and thin-layer chromatography. Other methods of synthesis include the reaction of 5-fluoropentanoic acid and phenol, the reaction of 5-fluoropentanoic acid and salicylic acid, and the reaction of 5-fluorobenzaldehyde and phenol.
属性
IUPAC Name |
3-(5-fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO4/c14-9-1-2-12(16)11(6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6,15-16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKCVQLFFIUBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689440 |
Source


|
| Record name | 5'-Fluoro-2',5-dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261949-67-0 |
Source


|
| Record name | 5'-Fluoro-2',5-dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














